[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](4-chlorophenyl)methanone
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Overview
Description
6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thieno[2,3-B]pyridine core, followed by the introduction of the trifluoromethyl group, the amino group, and the allyloxyphenyl group. The final step involves the addition of the 4-chlorophenylmethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group could yield an aldehyde or carboxylic acid, while reduction of the nitro group could yield an amine.
Scientific Research Applications
Chemistry
In chemistry, 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular functions and pathways.
Medicine
In medicine, 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone has potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and technologies. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone involves its interaction with specific molecular targets. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various cellular processes. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used as a chemical intermediate in the production of various compounds.
tert-Butyl carbamate: This compound is used in the synthesis of N-Boc-protected anilines.
Ethyl 3-(furan-2-yl)propionate: This compound is used in the synthesis of various organic compounds.
Uniqueness
What sets 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone apart from these similar compounds is its unique combination of functional groups. This unique structure allows it to interact with specific molecular targets in ways that other compounds cannot, making it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C24H16ClF3N2O2S |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
[3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C24H16ClF3N2O2S/c1-2-11-32-16-9-5-13(6-10-16)18-12-17(24(26,27)28)19-20(29)22(33-23(19)30-18)21(31)14-3-7-15(25)8-4-14/h2-10,12H,1,11,29H2 |
InChI Key |
HILWQAZMUGANGY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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